molecular formula C17H13N5O2 B12910889 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole CAS No. 63330-31-4

3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole

Cat. No.: B12910889
CAS No.: 63330-31-4
M. Wt: 319.32 g/mol
InChI Key: FZRUJJRAHSEFJN-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining an imidazole and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to facilitate the cyclization process. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The imidazole and pyrazole rings can coordinate with metal ions, influencing enzymatic activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4-nitropyrazole: Similar structure but lacks the imidazole ring.

    4-Nitrophenyl-1H-imidazole: Contains the imidazole ring but lacks the pyrazole moiety.

    3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole is unique due to its combined imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

63330-31-4

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

3-methyl-1-(4-nitrophenyl)-5-phenyl-4H-imidazo[4,5-c]pyrazole

InChI

InChI=1S/C17H13N5O2/c1-11-15-17(19-16(18-15)12-5-3-2-4-6-12)21(20-11)13-7-9-14(10-8-13)22(23)24/h2-10H,1H3,(H,18,19)

InChI Key

FZRUJJRAHSEFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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